2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidinone core. The structure includes a 4-chlorophenyl group at position 3, a thioether-linked acetamide moiety at position 2, and a phenethyl substituent on the acetamide nitrogen.
Synthesis: The synthesis involves alkylation of a thieno[3,2-d]pyrimidinone precursor with a chloroacetamide derivative. For example, analogous compounds are synthesized by refluxing a thienopyrimidinone intermediate with 2-chloro-N-phenethylacetamide in ethanol, catalyzed by sodium acetate, yielding the target compound in ~85% purity after recrystallization .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S2/c23-16-6-8-17(9-7-16)26-21(28)20-18(11-13-29-20)25-22(26)30-14-19(27)24-12-10-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFZUCNEOFURDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a thienopyrimidine derivative that has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various biological targets.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core substituted with a phenyl group and an acetamide moiety. The synthesis of thienopyrimidine derivatives generally involves cyclocondensation reactions of thiophene derivatives with pyrimidine analogs. For instance, the synthesis may begin with 3-cyanothiophene treated under alkaline conditions to yield various derivatives with significant yields (up to 90%) .
Table 1: Key Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C19H20ClN3O2S |
| Molecular Weight | 385.89 g/mol |
| CAS Number | Not specified in the literature |
| Core Structure | Thieno[3,2-d]pyrimidine |
| Substituents | 4-Chlorophenyl and phenethylacetamide |
Antimicrobial Properties
Recent studies have indicated that thienopyrimidine derivatives exhibit broad-spectrum antimicrobial activities. For example, the compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 15.62 µg/mL . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
Thienopyrimidine derivatives are also being explored for their anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) analysis has revealed that specific substitutions on the thienopyrimidine core significantly enhance cytotoxicity against these cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several thienopyrimidine compounds against clinical isolates. The results indicated that the compound exhibited potent activity against multidrug-resistant strains, suggesting its potential as a lead candidate for developing new antibiotics .
- Antitumor Activity : In another investigation focusing on anticancer properties, derivatives of the compound were tested against various tumor cell lines. The findings highlighted a correlation between structural modifications and increased cytotoxicity, underscoring the importance of SAR in drug design .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs differ in substituents on the pyrimidinone core or the acetamide side chain, influencing physicochemical properties and bioactivity. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The 4-chlorophenyl group in the target compound enhances hydrophobic interactions in enzyme binding pockets, a feature shared with its analog in . Electron-withdrawing groups (e.g., NO₂ in ) may improve metabolic stability but reduce solubility. Phenethyl vs. Aryl Substituents: The phenethyl chain in the target compound may confer flexibility, whereas rigid aryl groups (e.g., 2-CF₃-phenyl in ) could limit conformational freedom .
Synthetic Accessibility: The target compound’s synthesis yield (85%) is comparable to other thienopyrimidinone derivatives, which typically achieve 70–90% yields under similar conditions . Cyclopenta-fused analogs (e.g., ) require additional steps for ring formation, reducing overall efficiency.
Biological Relevance :
- While explicit bioactivity data for the target compound are lacking, analogs like and show promise in preclinical studies for kinase inhibition and antimicrobial activity, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
